molecular formula C10H18ClN3O B3028208 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1707367-86-9

2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B3028208
CAS No.: 1707367-86-9
M. Wt: 231.72
InChI Key: NGVDNTLYXYWQKJ-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (abbreviated here as BCP-Boc-COOH) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a carboxylic acid at the 1-position. This molecule is widely utilized in medicinal chemistry as a bioisostere for para-substituted benzene rings or alkynes due to its sp³-hybridized carbon framework, which reduces metabolic liability while maintaining spatial mimicry.

The Boc group serves as a temporary protective moiety for amines during synthetic sequences, enabling selective functionalization of the bicyclic core. BCP-Boc-COOH is synthesized via a two-step process: (1) esterification of bicyclo[1.1.1]pentane-1-carboxylic acid with tert-butanol under acidic conditions, followed by (2) Boc protection of the amine intermediate using diphenyl phosphoryl azide (DPPA) and triethylamine (TEA). Its applications span peptide coupling, photoredox decarboxylative reactions, and C–N cross-coupling under flow chemistry conditions.

Properties

IUPAC Name

2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)8-12-9(14)10(13-8)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVDNTLYXYWQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2(CCNCC2)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-86-9
Record name 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing isopropyl and triaza groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The BCP scaffold has inspired diverse derivatives with tailored substituents to modulate physicochemical properties, reactivity, and biological activity. Below is a systematic comparison of BCP-Boc-COOH with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents Key Features
BCP-Boc-COOH 3-Boc, 1-COOH Boc protection enables amine deprotection for further functionalization; carboxylic acid supports conjugation.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-Pyrazinyl, 1-COOH Synthesized via metal-free homolytic aromatic alkylation; pyrazinyl group enhances π-π stacking potential in drug design.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-CF₃, 1-COOH CF₃ group increases lipophilicity (logP) and metabolic stability; used in fluorine-based medicinal chemistry.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-COOMe, 1-COOH Methyl ester acts as a precursor for hydrolysis to free acid; employed in peptide synthesis.
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-Bromophenyl, 1-COOH Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura); high molar mass (267.12 g/mol) and density (1.758 g/cm³).

Physicochemical Properties

Property BCP-Boc-COOH 3-CF₃-BCP-COOH 3-Pyrazinyl-BCP-COOH
Molecular Weight 212.24 g/mol 194.11 g/mol 203.18 g/mol
logP 1.8 (predicted) 2.5 (measured) 1.2 (predicted)
pKa (COOH) ~4.5 ~3.8 (CF₃ electron-withdrawing effect) ~4.2
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water; high in CH₂Cl₂ Moderate in THF/water mixtures
Applications Peptide coupling, flow chemistry Fluorinated drug candidates Kinase inhibitor probes
References

Biological Activity

2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a heterocyclic compound with significant potential in various biological applications. Its unique spirocyclic structure and specific molecular interactions make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18ClN3O
  • Molecular Weight : 245.75 g/mol
  • IUPAC Name : 2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one; hydrochloride

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor binding, leading to significant biochemical effects. The specific pathways affected depend on the context of its application, including potential roles in antimicrobial and anticancer activities .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Pathogen Tested Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on its impact on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells while exhibiting minimal cytotoxicity to normal cells.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induces apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibits proliferation

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Study on Myocardial Infarction

A notable study investigated the effects of compounds similar to this compound in models of myocardial infarction (MI). The research highlighted that these compounds could inhibit mitochondrial permeability transition pore (mPTP) opening, thereby reducing apoptotic cell death during reperfusion injury . This suggests potential therapeutic applications in cardiology.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazaspiro compounds has provided insights into how modifications can enhance biological activity. Variations in substituents on the triaza ring have been shown to significantly affect both antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride?

  • Methodological Answer : A modified titanium tetrachloride-mediated approach can be employed, inspired by the synthesis of structurally related spiro compounds. Key steps include:

  • Formation of a titanium-amine complex using isopropylamine and TiCl₄ under anhydrous conditions.
  • Reaction with a bicyclic lactam precursor to assemble the spiro core.
  • Purification via recrystallization or column chromatography, followed by hydrochloride salt formation using HCl gas in ethanol .
    • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol 9:1) and confirm product identity via melting point and elemental analysis.

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm spirocyclic structure and substituent placement.
  • LC-MS : High-resolution LC-MS (e.g., Chromolith® columns) to verify molecular ion ([M+H]⁺) and assess purity (>95%) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly for resolving stereochemical ambiguities .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid exposure to strong oxidizers, moisture, or high temperatures (>40°C), which may induce decomposition into isopropylamine derivatives or spiro ring-opening products .
  • Regularly assess stability via HPLC (C18 column, acetonitrile/water gradient) to detect degradation peaks.

Advanced Research Questions

Q. How can contradictions in reported pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify trace impurities (e.g., des-isopropyl analogs or hydrolyzed byproducts) that may interfere with bioassays .
  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using a common cell line (e.g., HEK-293 for receptor binding) to minimize variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and account for differences in solvent systems (DMSO vs. saline) .

Q. What strategies are effective for designing in vivo studies targeting neurological applications?

  • Methodological Answer :

  • Model Selection : Use transgenic Alzheimer’s disease (AD) mice (e.g., APP/PS1) to evaluate cognitive improvement via Morris water maze tests.
  • Dosing Regimen : Administer intraperitoneally (1–10 mg/kg daily) with pharmacokinetic profiling to assess blood-brain barrier penetration .
  • Biomarker Analysis : Quantify amyloid-β levels in cerebrospinal fluid via ELISA pre- and post-treatment .

Q. How can solubility be optimized without compromising bioactivity?

  • Methodological Answer :

  • Salt Screening : Test alternative counterions (e.g., mesylate or citrate) to enhance aqueous solubility while maintaining receptor affinity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEGylated chains) at the isopropyl moiety, balancing lipophilicity and dissolution .
  • Co-Solvent Systems : Use cyclodextrin complexes or micellar formulations (e.g., Tween-80) for in vitro assays .

Q. What computational methods predict target interactions for mechanistic studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₃/5-HT₆), leveraging crystal structures from the PDB (e.g., 4IB4).
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Modeling : Train models on spirocyclic analogs to correlate substituent effects (e.g., isopropyl vs. cyclopropyl) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Reactant of Route 2
2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.